1-(2-ethoxyphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
Description
1-(2-ethoxyphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 2-ethoxyphenyl group at position 1 and a 3-methoxybenzylamino moiety at position 2. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-26-18-10-5-4-9-17(18)23-12-11-21-19(20(23)24)22-14-15-7-6-8-16(13-15)25-2/h4-13H,3,14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWSTJOAZWADPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Ethoxyphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a novel compound belonging to the class of dihydropyrazinones. This compound exhibits potential biological activities due to its unique structural components, including ethoxy and methoxy substituents, which may enhance its solubility and interaction with biological targets.
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.406 g/mol
- CAS Number : 899950-92-6
- Purity : Typically around 95% .
Biological Activities
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Antioxidant Activity : Compounds with similar structural features have demonstrated significant antioxidant properties. The presence of methoxy and ethoxy groups may contribute to radical scavenging capabilities, protecting cells from oxidative stress .
- Analgesic Effects : Related compounds have shown analgesic properties, suggesting that this compound may also exhibit pain-relieving effects through modulation of pain pathways .
- Anti-inflammatory Activity : The dihydropyrazinone core structure is associated with anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and pain pathways. Empirical testing is required to confirm these interactions and establish a detailed mechanism .
Structure-Activity Relationship (SAR)
The unique combination of ethoxy and methoxy substituents on the phenyl rings enhances the compound's solubility and bioavailability compared to structurally similar compounds. This structural configuration is crucial for improving interaction with biological targets and optimizing therapeutic efficacy .
Comparative Analysis
A comparison of similar compounds reveals varying degrees of biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | Structure | Exhibits strong antioxidant properties |
| 3-(4-Methoxyphenyl)-5-(methylthio)-4H-pyrazole | Structure | Known for analgesic effects |
| 5-Methyl-3-(4-methoxyphenyl)-4H-pyrazole | Structure | Displays anti-inflammatory activity |
Case Studies
Several studies have investigated compounds structurally related to this compound. For instance:
- Study on Antioxidant Activity : A study demonstrated that similar dihydropyrazinones exhibited significant antioxidant activity in vitro, suggesting potential protective effects against oxidative damage in cellular models .
- Research on Analgesic Properties : Another investigation focused on the analgesic effects of related compounds in animal models, indicating that they effectively reduced pain responses without significant side effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of 1,2-dihydropyrazin-2-one derivatives, which are frequently explored for their bioactivity. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Dihydropyrazinone Derivatives
Key Observations from Comparative Analysis
Substituent Effects on Bioactivity :
- The ethoxy group in the target compound may enhance membrane permeability compared to smaller alkoxy groups (e.g., methoxy in BG14907) .
- Halogenation (e.g., fluorine in BG14907 or chlorine in the 3-chloro analog) increases binding affinity to hydrophobic pockets in enzymes, as seen in kinase inhibitors .
Hydrogen-Bonding Patterns: The dihydropyrazinone core and methoxybenzylamino group enable hydrogen-bond donor/acceptor interactions, critical for target recognition. Similar compounds exhibit defined hydrogen-bond networks in crystal structures, stabilizing ligand-receptor complexes .
Synthetic Accessibility :
- Derivatives like BG14907 and G194-0628 are synthesized via nucleophilic substitution or cyclization reactions, analogous to methods described for acrylamide and pyrimidine derivatives .
Research Findings and Pharmacological Implications
- Kinase Inhibition Potential: Compounds with imidazo[1,2-b]pyridazine scaffolds (e.g., 3-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine derivatives) show IC50 values in the nanomolar range for pain-related kinases . The target compound’s dihydropyrazinone core may mimic these interactions.
- Metabolic Stability: Methoxy and ethoxy groups reduce oxidative metabolism, as observed in tramadol analogs . This suggests enhanced bioavailability for the target compound compared to non-alkoxylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
